N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a structurally complex compound featuring a benzothiazole core fused with a 5,6-dihydro-1,4-dioxine ring and a dimethylaminopropyl carboxamide side chain. This molecule’s design integrates heterocyclic motifs known for bioactivity, including the benzothiazole moiety, which is frequently associated with antimicrobial and antitumor properties .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-13-5-6-14-16(11-13)25-18(19-14)21(8-4-7-20(2)3)17(22)15-12-23-9-10-24-15;/h5-6,11-12H,4,7-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYHEYIIKYXVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a candidate for further research and development.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives and features a carboxamide group attached to a benzene ring, along with a thiazole ring. The presence of the dimethylamino propyl group enhances its molecular complexity, potentially influencing its reactivity and biological properties. The molecular formula is C₁₈H₃₁ClN₃O₂S₂, with a molecular weight of approximately 389.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁ClN₃O₂S₂ |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 1216545-54-8 |
Anticancer Potential
Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl) have shown promising anticancer activity. For instance, analogs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, studies on related compounds have highlighted their ability to inhibit APE1 (apurinic/apyrimidinic endonuclease), which plays a crucial role in DNA repair mechanisms associated with cancer cell survival .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory properties. Benzamide derivatives are known for their diverse biological activities, including anti-inflammatory effects. The thiazole moiety has been associated with various pharmacological activities, enhancing the compound's therapeutic profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications in the molecular structure can significantly impact its efficacy and selectivity against specific biological targets. For example, the introduction of electron-withdrawing groups or modifications in the thiazole ring can enhance the compound's potency against cancer cells or improve its pharmacokinetic properties .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated several thiazole-containing compounds for their cytotoxic effects on HeLa cells and other cancer lines. Compounds with similar structural features to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl) exhibited low µM IC50 values, indicating potent anticancer activity .
- Inhibition of APE1 : Research focused on the inhibition of APE1 by compounds related to this structure showed that they could potentiate the effects of alkylating agents like temozolomide, suggesting a synergistic approach to enhance cancer treatment efficacy .
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Agents : The compound has shown promise as a lead structure for developing new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Indoleamine 2,3-Dioxygenase Inhibition : Research indicates that this compound can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. This inhibition may enhance the effectiveness of existing cancer therapies by overcoming tumor-induced immunosuppression .
- Antimicrobial Activity : The thiazole component suggests potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Cancer Treatment Enhancement : By co-administering this compound with traditional anti-cancer agents, there is potential for improved therapeutic outcomes in various cancers. Its mechanism of action may synergistically enhance the efficacy of these treatments .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of related benzamide derivatives, highlighting the structural importance of the dimethylamino group in enhancing activity. The findings suggest that modifications to this compound could lead to more potent anti-inflammatory agents.
Case Study 2: Cancer Immunotherapy
Research involving IDO inhibition demonstrated that compounds similar to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride could significantly improve immune response against tumors in preclinical models. This positions the compound as a valuable candidate in immunotherapy strategies .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide | Contains piperidine moiety | Anti-inflammatory activity |
| 6-Methylbenzothiazole | Simple thiazole derivative | Antimicrobial properties |
| Benzamide derivatives | General class with carboxamide group | Diverse biological activities |
This table illustrates how variations in structure among related compounds can lead to differing biological activities, emphasizing the unique profile of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules in terms of synthesis, physicochemical properties, and biological activity. Below is a detailed analysis supported by data from analogous compounds.
Physicochemical and Pharmacokinetic Properties
Mechanistic and Computational Insights
- Lumping Strategy Relevance (): The target compound’s dihydrodioxine and benzothiazole moieties could be grouped with other heterocyclic compounds in computational models to predict reactivity or environmental persistence. However, its unique dimethylamino-propyl chain necessitates separate evaluation to avoid oversimplification .
- ADMET Predictions (): The dimethylamino group likely increases basicity (pKa ~8–9), enhancing solubility in acidic environments (e.g., gastric fluid). This contrasts with Compound 2’s ester groups, which may undergo hydrolysis in vivo, reducing bioavailability .
Q & A
Q. What are the critical steps in synthesizing the compound, and what reaction conditions are essential for success?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole and dihydrodioxine moieties. Key steps include:
- Amide bond formation : Coupling the dimethylaminopropylamine group to the benzo[d]thiazole ring under strong bases (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or acetonitrile .
- Cyclization : High temperatures (80–120°C) and acid catalysis may be required for dihydrodioxine ring closure .
- Hydrochloride salt formation : Final purification via recrystallization from ethanol/water mixtures . Methodological Tip: Monitor reaction progress using TLC or HPLC to ensure intermediate purity .
Q. How is the compound’s structure confirmed, and which analytical techniques are most reliable?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~450–460 g/mol) .
- Infrared Spectroscopy (IR) : Amide C=O stretches (~1650 cm⁻¹) and hydrochloride N-H stretches (~2500 cm⁻¹) validate functional groups .
Q. What are the key physicochemical properties relevant to experimental design?
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Weight | ~450–460 g/mol | |
| Solubility | Soluble in DMSO, methanol; poor in water (enhanced as hydrochloride salt) | |
| Stability | Sensitive to light and humidity; store at -20°C under inert gas | |
| pKa (amine group) | ~8.5–9.0 (estimated) |
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthesis yield and purity?
- Temperature control : Higher temperatures (100–120°C) accelerate cyclization but may degrade heat-sensitive intermediates; use reflux with inert atmospheres .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products .
- Solvent optimization : Replace DMF with acetonitrile for better amide coupling efficiency . Data Contradiction Alert: reports higher yields with NaH, while suggests K₂CO₃ reduces byproducts. Pilot small-scale trials to resolve .
Q. How should researchers address contradictory spectral data during structural analysis?
- Impurity identification : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the dimethylaminopropyl chain .
- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents on the benzo[d]thiazole (e.g., replace 6-methyl with 6-fluoro) and compare bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (dihydrodioxine) .
- Biological assays : Test analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate structural changes with IC₅₀ shifts .
Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be tested?
- Kinase inhibition : The benzo[d]thiazole moiety may bind ATP pockets. Validate via ATP-competitive assays and co-crystallization trials .
- Epigenetic modulation : Dimethylamino groups could interact with histone deacetylases (HDACs). Use HDAC activity assays and ChIP-seq for target validation .
- Membrane permeability : Predict logP values (e.g., ~3.5) using HPLC-derived retention times to assess bioavailability .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Conduct accelerated degradation studies (40–60°C) and monitor via HPLC. Degradation peaks at >80°C suggest thermal lability .
- pH sensitivity : Test solubility and integrity in buffers (pH 2–10). Hydrolysis of the amide bond occurs at pH <3 or >10 .
- Light exposure : UV-Vis spectroscopy tracks photodegradation; store in amber vials .
Q. What methodologies are used to study interactions with biological targets?
Q. How can computational modeling guide the design of derivatives with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
